2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide
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Description
2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokine and growth factor receptors, and their inhibition has been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases.
Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Pyrimidinones and Oxazinones : This compound is used in the synthesis of diverse pyridines, pyrimidinones, oxazinones, and their derivatives. These synthesized compounds have shown potential as antimicrobial agents (A. Hossan et al., 2012).
Development of Polymeric Coordination Complexes : It has been used in reactions involving tautomeric amidines to form polymeric coordination complexes with potential applications in various fields (E. Klimova et al., 2013).
Synthesis of Novel Polyimides : The compound plays a role in the synthesis of novel polyimides derived from specific pyridine dianhydrides, which are of interest due to their thermal stability and potential applications in materials science (S. Mehdipour‐Ataei & Ahmad Amirshaghaghi, 2005).
Pharmaceutical Research
Antimicrobial and Antifungal Activities : This compound, when synthesized into different forms, has been evaluated for antibacterial and antifungal activities. Certain derivatives have shown good activities comparable to standard drugs (N. Fuloria et al., 2009).
Synthesis of Antitumor Agents : Derivatives of this compound have been synthesized and evaluated for their antitumor activities. Some of these derivatives show promising results in combating various cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Material Sciences
- Formation of Tetranuclear Cu(I) Cluster : This compound has been used in the treatment of specific ligands with cuprous chloride under weak base conditions, leading to the formation of a CuI4-centered cluster. This has implications in material sciences, particularly in the study of bond cleavage and cluster formation (Chunhui Huang et al., 2007).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-8-13(4-5-14(12)18)24-10-17(23)21-15-9-16(20-11-19-15)22-6-2-3-7-22/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHAZFGXXXDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide |
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